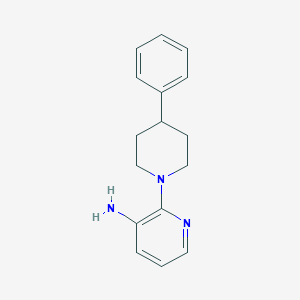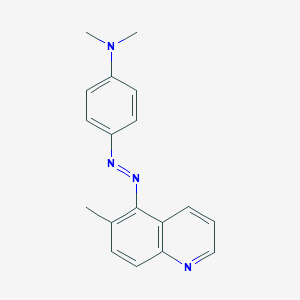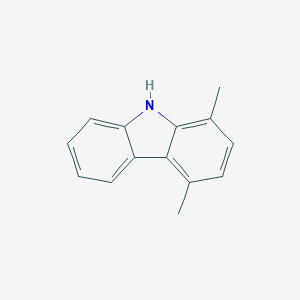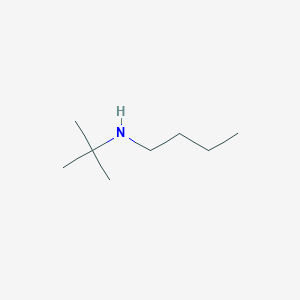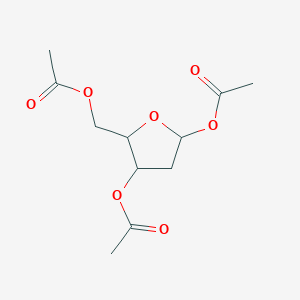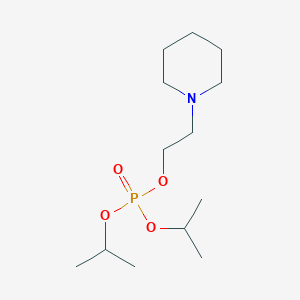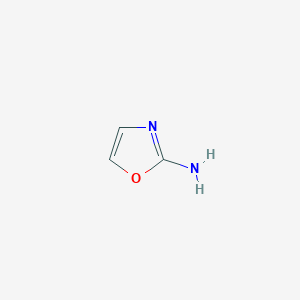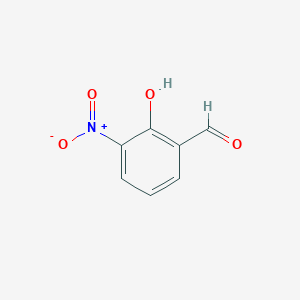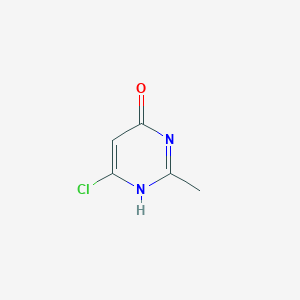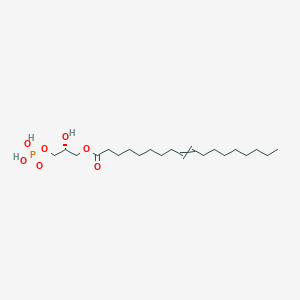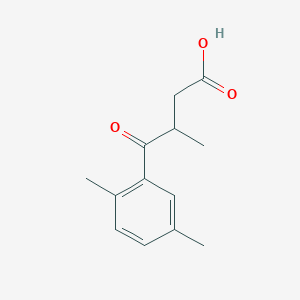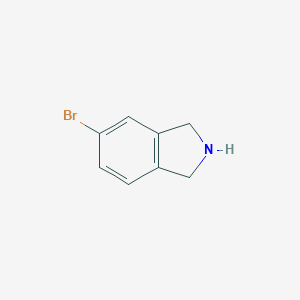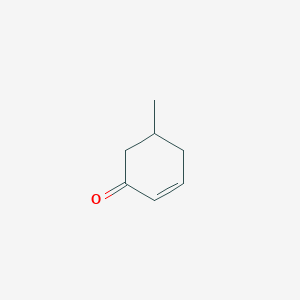
5-methylcyclohex-2-en-1-one
Overview
Description
5-methylcyclohex-2-en-1-one is an organic compound with the molecular formula C7H10O. It is a derivative of cyclohexenone, characterized by a methyl group attached to the fifth carbon of the cyclohexene ring. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
Synthetic Routes and Reaction Conditions:
From Cyclohexanone: One common method involves the α-bromination of cyclohexanone followed by treatment with a base to yield 2-cyclohexen-1-one.
From Hagemann’s Ester: Another route involves the cyclization of Hagemann’s ester, followed by selective methylation.
Industrial Production Methods: Industrial production often employs catalytic processes to ensure high yield and purity. The use of palladium-catalyzed reactions and other metal catalysts is common in large-scale synthesis .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: It can be reduced to form cyclohexenols using reagents like sodium borohydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Organometallic reagents, such as Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Various oxidized derivatives depending on the conditions.
Reduction: Cyclohexenols.
Substitution: Substituted cyclohexenones.
Mechanism of Action
Target of Action
It’s known that this compound is generally used as a reagent or intermediate to derive other organic compounds .
Mode of Action
As an unsaturated molecule, it can undergo oxidation with several oxidizing agents . For instance, it can undergo ozonolysis to release either atomic oxygen or a hydroxyl radical .
Biochemical Pathways
It’s known that cyclic olefins like methylcyclohexenes can come together to form polymers . These polymers are thermoplastics that are advantageous due to their low moisture intake, their ability to resist high temperatures, have low birefringence, and excellent transparency .
Result of Action
It’s known that this compound is an intermediate for 4-{1-Hydroxy-2-[3-(4-hydroxyphenyl)-5-methylcyclohexylamino]ethyl}phenol Hydrochloride, which is an impurity of Ractopamine .
Action Environment
It’s known that the compound is a clear, liquid, colorless substance .
Scientific Research Applications
5-methylcyclohex-2-en-1-one is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
Cyclohex-2-en-1-one: Similar structure but lacks the methyl group at the fifth position.
Cyclohexenone: The parent compound without any substituents.
5-methylcyclohex-2-en-1-one2-(1-methylethyl)-: A more substituted derivative with additional functional groups.
Uniqueness: 5-methylcyclohex-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of the methyl group at the fifth position influences its steric and electronic characteristics, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
5-methylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-6-3-2-4-7(8)5-6/h2,4,6H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQICQYZVEPBJON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334957 | |
| Record name | 2-Cyclohexen-1-one, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7214-50-8 | |
| Record name | 2-Cyclohexen-1-one, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical reactions that 5-Methylcyclohex-2-en-1-one undergoes?
A1: this compound is susceptible to various reactions due to its structural features:
Q2: How does the stereochemistry of this compound influence its reactivity?
A2: The methyl group at the C5 position in this compound plays a crucial role in directing the stereochemical outcome of reactions. In Diels-Alder reactions, this methyl group induces steric hindrance, favoring the approach of the diene from the less hindered face, leading to a specific stereoisomer of the product. [] This inherent stereochemical control is particularly useful in building complex molecules with defined stereochemistry.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
